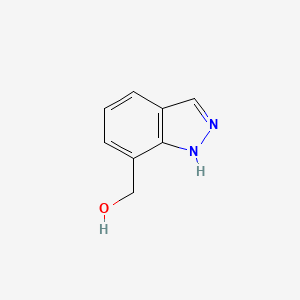

(1H-Indazol-7-YL)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-5-7-3-1-2-6-4-9-10-8(6)7/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFSPQVWOQHSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CO)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657124 | |

| Record name | (1H-Indazol-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092961-09-5 | |

| Record name | 1H-Indazole-7-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092961-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1H-Indazol-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazol-7-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1h Indazol 7 Yl Methanol and Analogous Hydroxymethyl Indazole Derivatives

Direct Synthetic Routes to (1H-Indazol-7-YL)methanol

Direct synthetic routes to this compound are not extensively documented in the scientific literature. While the reaction of indazoles with formaldehyde (B43269) in the presence of acid has been reported to yield (1H-indazol-1-yl)methanol derivatives, this method functionalizes the N1 position of the indazole ring. acs.orgnih.gov A similar approach for direct C-hydroxymethylation at the 7-position of the indazole ring has not been widely established. The synthesis of bis(1H-indazol-1-yl)methane from 1H-indazole and formalin also proceeds via initial formation of 1-hydroxymethylindazole, further highlighting the reactivity of the N1 position. mdpi.com Therefore, the synthesis of this compound typically relies on indirect methods involving the functionalization of a pre-formed indazole scaffold.

Synthesis via Functional Group Interconversions at the Indazole Scaffold

A more common and versatile approach to this compound and its analogs involves the chemical modification of functional groups already present on the indazole ring system.

Reduction of Carboxylate Precursors to Hydroxymethyl Indazoles

A reliable method for the synthesis of this compound is the reduction of a carboxylate group at the C7 position. The necessary precursor, 1H-indazole-7-carboxylic acid, can be synthesized from methyl 2-amino-3-methylbenzoate. chemicalbook.com

The reduction of carboxylic acids and their esters to primary alcohols is a fundamental transformation in organic synthesis, commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). wikipedia.orgadichemistry.commasterorganicchemistry.comlibretexts.org For example, 1H-indazole-7-carboxylic acid or its corresponding methyl ester can be reduced to this compound.

Table 1: Reduction of Indazole Carboxylate Precursors

| Precursor | Reducing Agent | Product |

|---|---|---|

| 1H-Indazole-7-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | This compound |

This two-step sequence, involving the synthesis of the carboxylic acid followed by its reduction, provides a viable and controllable route to this compound.

Oxidation of Methyl Indazoles to Hydroxymethyl Derivatives

Another synthetic strategy involves the oxidation of a methyl group at the 7-position of the indazole ring. The starting material, 7-methyl-1H-indazole, is a known compound. google.comacs.org The direct oxidation of an aromatic methyl group to a hydroxymethyl group can be challenging, as the reaction can often proceed to the corresponding aldehyde or carboxylic acid. tandfonline.com

Indirect methods are often employed to achieve this transformation. For instance, the methyl group can first be halogenated, typically with N-bromosuccinimide (NBS), to form a benzylic bromide. This intermediate can then be converted to the hydroxymethyl derivative through nucleophilic substitution with a hydroxide source. While this multi-step approach is feasible, direct and selective oxidation methods are continually being explored in organic synthesis. psgcas.ac.in

Catalytic Approaches for Indazole Synthesis with Relevance to Hydroxymethylation

Modern catalytic methods offer powerful tools for the construction of the indazole core and for its subsequent functionalization. These approaches can provide access to precursors of hydroxymethyl indazoles with high efficiency and regioselectivity.

Transition Metal-Catalyzed Strategies for Indazole Formation

A variety of transition metals, including palladium and copper, have been utilized in the synthesis of the indazole ring system. researchgate.net These methods often involve cross-coupling and amination reactions to construct the bicyclic core.

Rhodium catalysis has emerged as a particularly effective strategy for the regioselective functionalization of C–H bonds, including those on the indazole nucleus. mdpi.com This approach allows for the direct introduction of functional groups at specific positions, which can then be elaborated to the desired hydroxymethyl group.

Recent studies have demonstrated the rhodium-catalyzed C7-olefination of indazoles using an N-amide directing group. nih.gov This method provides a route to 7-alkenyl indazoles with high regioselectivity. The resulting olefin can then be converted to a hydroxymethyl group through established methods such as ozonolysis followed by reductive workup, or hydroboration-oxidation.

Table 2: Rhodium-Catalyzed C7-Functionalization of Indazoles

| Indazole Derivative | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| N-Pivaloylindole | Acrylates, Styrenes | Rhodium catalyst | C7-Alkenylated indoles |

This catalytic C–H activation strategy represents a state-of-the-art approach for accessing 7-substituted indazoles, which are valuable precursors for the synthesis of this compound and its derivatives. The ability to directly functionalize the C7 position with a group that can be readily converted to a hydroxymethyl moiety offers a significant advantage in terms of synthetic efficiency.

Acid/Base-Catalyzed Processes in Indazole Synthesis

Acid and base-catalyzed reactions represent classical yet effective strategies for the synthesis of the indazole scaffold. benthamdirect.combohrium.comresearchgate.net These methods often involve the cyclization of appropriately substituted precursors under acidic or basic conditions.

For instance, the intramolecular cyclization of hydrazones derived from substituted acetophenones and benzophenones can be achieved in the presence of polyphosphoric acid (PPA). researchgate.net Another method involves a copper-catalyzed reaction of 2-formylboronic acids followed by an acid or base-induced ring closure to furnish 1N-alkoxycarbonyl indazoles. rsc.org The choice of acid or base can influence the final product; for example, acidic conditions might lead to selective cleavage of one protecting group, while basic conditions could cleave both. rsc.org Base-catalyzed conditions have also been utilized to achieve cyclization in the synthesis of indazoles from o-bromoacetophenone derivatives without the need for a metal catalyst.

Green Chemistry Approaches to Indazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of indazoles to develop more sustainable and environmentally friendly processes. benthamdirect.combohrium.com Key aspects of this approach include the use of heterogeneous catalysts, greener solvents, and energy-efficient reaction conditions. acs.orgrsc.org

A significant advancement is the use of copper oxide (CuO) nanoparticles supported on activated carbon as a recyclable heterogeneous catalyst. acs.orgresearchgate.netnih.gov This system has been successfully used for the one-pot, three-component synthesis of 2H-indazoles in the green solvent polyethylene glycol (PEG-400), avoiding the use of ligands and bases. acs.orgresearchgate.netnih.gov The catalyst can be recovered and reused multiple times without a significant loss of activity. acs.org

Other green methods include the use of natural catalysts, such as lemon peel powder, under ultrasonic irradiation, and visible-light-induced, metal-free deoxygenative cyclization of o-carbonyl azobenzene. researchgate.netrsc.org These approaches reduce reliance on toxic reagents and noble metals, minimize waste, and often proceed under milder conditions. researchgate.netrsc.org

Chemo- and Regioselective Synthesis of this compound Isomers

The synthesis of a specific isomer like this compound requires precise control over the position of the hydroxymethyl group on the indazole ring. This chemo- and regioselectivity is a significant challenge in synthetic organic chemistry. The primary approach involves the regioselective functionalization of the indazole core at the C7 position, followed by conversion of the introduced functional group into a hydroxymethyl moiety.

Strategies for Controlling Substitution at the 7-Position of the Indazole Ring

Achieving selective functionalization at the C7 position of the indazole ring is crucial for accessing 7-substituted derivatives, including this compound. The inherent reactivity of the indazole ring often favors substitution at other positions, making C7 functionalization challenging. rsc.org However, several strategies have been developed to overcome this.

One of the most effective methods is the directed halogenation of the indazole ring. Specifically, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been demonstrated using N-bromosuccinimide. nih.govrsc.orgrsc.org The presence of a substituent at the C4 position helps to direct the bromination to the C7 position. nih.govrsc.org

Once the 7-bromo-1H-indazole is synthesized, it serves as a versatile intermediate. The bromo group can be subjected to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or other carbon-based substituents. nih.govfao.orgrsc.org To obtain the desired hydroxymethyl group, the 7-bromoindazole could potentially undergo lithium-halogen exchange followed by reaction with formaldehyde, or a palladium-catalyzed formylation followed by reduction.

Another strategy involves the use of directing groups attached to the indazole nitrogen. While much of this work has been developed for the analogous indole system, the principles are relevant. nih.govresearchgate.net Attaching a suitable directing group can guide a metal catalyst to activate the C-H bond at the C7 position, allowing for direct functionalization without prior halogenation. nih.govresearchgate.net For example, installing an N-P(O)tBu₂ group on the indole nitrogen directs palladium-catalyzed arylation to the C7 position. nih.govresearchgate.net Such strategies offer a more atom-economical route to C7-functionalized indazoles.

Table 3: Strategies for C7-Functionalization of Indazoles

| Strategy | Description | Key Reagents | Intermediate/Product | Reference |

| Regioselective Halogenation | Direct bromination of the C7 position, often facilitated by a substituent at C4. | N-Bromosuccinimide (NBS) | 7-bromo-1H-indazole | nih.govrsc.org |

| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura coupling of a C7-haloindazole with a boronic acid to form a C-C bond. | 7-bromo-1H-indazole, Aryl boronic acid, Pd catalyst (e.g., Pd(OAc)₂) | 7-aryl-1H-indazole | nih.govfao.orgrsc.org |

| Directing Group-Assisted C-H Activation | Use of a directing group on the indazole nitrogen to guide a metal catalyst to the C7 C-H bond for direct functionalization. | Indazole with N-directing group, Metal catalyst (e.g., Palladium) | 7-functionalized-1H-indazole | nih.govresearchgate.net (by analogy with indoles) |

Isomerization Studies and Control in Synthetic Pathways

A primary challenge in the functionalization of the 1H-indazole scaffold is the control of regioselectivity during substitution reactions, particularly at the N-1 and N-2 positions. The reaction of an indazole with an electrophile can result in a mixture of N-1 and N-2 substituted isomers, and the ratio of these products is highly dependent on the reaction conditions.

Thermodynamic vs. Kinetic Control: The formation of N-1 and N-2 isomers is often governed by principles of thermodynamic and kinetic control. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. mdpi.com Consequently, reactions run under conditions that allow for equilibrium between the products tend to favor the more stable N-1 substituted isomer. researchgate.net In contrast, kinetically controlled reactions, often conducted at lower temperatures and for shorter durations, may favor the formation of the N-2 isomer. nih.gov

For instance, studies on the glycosylation of 4-nitroindazole have shown that N-1 regioisomers are formed under thermodynamic control (e.g., fusion reaction or prolonged Silyl Hilbert-Johnson glycosylation), while kinetic control (a shorter Silyl Hilbert-Johnson reaction) exclusively yields the N-2 isomer. nih.gov Similarly, direct methylation of indazoles in the presence of a base typically provides the thermodynamically stable N-1 methylated products as the major isomer. researchgate.net

Influence of Substituents, Solvents, and Reagents: The distribution of regioisomers is also significantly influenced by the nature and position of substituents on the indazole ring, the choice of solvent, and the N-alkylating or N-acylating reagent used. nih.gov For example, N-alkylation of indazole under Mitsunobu conditions has shown a strong preference for the formation of the N-2 regioisomer. nih.gov Regioselective N-acylation, however, can provide the N-1 substituted product, sometimes via the isomerization of an initially formed N-2 acylindazole to the more stable N-1 regioisomer. nih.gov

In the context of synthesizing 7-substituted indazoles, controlling this isomerization is critical. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the drug Lenacapavir, involves a cyclization reaction that produces a mixture of the desired 7-bromo isomer and an undesired 4-bromo isomer. mdpi.comnih.gov While the initial reaction yields a mixture, a scalable purification method using recrystallization from a mixed solvent system (methanol/water) was developed to isolate the desired isomer in high purity. mdpi.comnih.gov This highlights that even when complete control over isomerization during the reaction is not achieved, effective purification strategies can provide a practical solution. google.com

| Reaction Type | Conditions | Predominant Isomer | Rationale |

| Glycosylation | Silyl Hilbert-Johnson, 48 h | N-1 | Thermodynamic Control nih.gov |

| Glycosylation | Silyl Hilbert-Johnson, 5 h | N-2 | Kinetic Control nih.gov |

| Methylation | Methyl iodide, Base | N-1 | Thermodynamic Stability researchgate.net |

| N-Alkylation | Mitsunobu Conditions | N-2 | Kinetic Preference nih.gov |

| N-Acylation | Electrochemical Reduction, Acid Anhydride | N-1 | Selective formation of indazole anion organic-chemistry.org |

| Cyclization | Hydrazine hydrate, 2-MeTHF, 95-105 °C | Mixture of Regioisomers | Isomer separation required post-synthesis mdpi.comnih.gov |

Protecting Group Strategies for the Hydroxymethyl Moiety during Indazole Synthesis

The hydroxymethyl group (-CH2OH) is a reactive functional group that can interfere with various synthetic transformations planned for other parts of the molecule, such as the indazole core. Therefore, temporarily masking or "protecting" this group is a crucial strategy in the multi-step synthesis of complex this compound derivatives. jocpr.comjocpr.com The choice of a suitable protecting group depends on its stability to the subsequent reaction conditions and the ease of its selective removal without affecting the rest of the molecule. jocpr.com

Commonly used protecting groups for hydroxyl functions are silyl ethers, benzyl ethers, and acetals. jocpr.comneliti.com

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are widely used. They are installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are generally stable under a wide range of conditions but can be easily removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF). neliti.com

Benzyl Ethers (Bn): Formed by reacting the alcohol with benzyl bromide or benzyl chloride under basic conditions (e.g., NaH). The benzyl group is very robust and resistant to many acidic, basic, and redox conditions. It is typically removed by catalytic hydrogenation, which reduces the benzyl group back to toluene, regenerating the free hydroxyl. neliti.com

Tetrahydropyranyl (THP) Ethers: These are a type of acetal formed by reacting the alcohol with dihydropyran under acidic conditions. THP ethers are stable to bases, organometallic reagents, and nucleophiles but are readily cleaved under mild acidic conditions.

In the synthesis of complex indazole derivatives, a protecting group strategy might be employed where the hydroxymethyl group of this compound is first protected. This would allow for subsequent selective functionalization at the N-1 or N-2 position of the indazole ring. After the desired modification on the nitrogen is complete, the protecting group on the hydroxymethyl moiety can be selectively removed to yield the final product.

Conversely, it is sometimes necessary to protect the indazole N-H during reactions intended to modify the hydroxymethyl group or other substituents. For example, in the synthesis of a 7-substituted indazole, a tetrahydropyran (THP) protecting group was used for the indazole nitrogen to improve the yield of a subsequent Suzuki coupling reaction. nih.gov This highlights the orthogonal nature of protecting group strategies, where different groups are used to mask different reactive sites, allowing for precise control over the synthetic sequence. jocpr.com

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability |

| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMS-Cl, Imidazole | TBAF; Acetic Acid | Stable to base, mild acid, oxidation, reduction |

| Triisopropylsilyl Ether | TIPS | TIPS-Cl, Imidazole | TBAF; HF | More stable to acid than TBS |

| Benzyl Ether | Bn | BnBr or BnCl, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, redox reagents |

| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), p-TsOH | Mild aqueous acid (e.g., HCl, AcOH) | Stable to base, organometallics, nucleophiles |

Scalable Synthetic Protocols for this compound Production

The transition from a laboratory-scale synthesis to a large-scale industrial production protocol requires consideration of factors such as cost of starting materials, reaction safety, operational simplicity, and the avoidance of costly and time-consuming purification methods like column chromatography. mdpi.com For this compound, developing a scalable route would likely involve the synthesis of a key 7-substituted indazole intermediate followed by conversion to the final product.

A potential scalable approach could start from readily available and inexpensive materials. For example, a practical, hundred-gram scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine was developed starting from 2,6-dichlorobenzonitrile. mdpi.comnih.gov This route features a regioselective bromination followed by a cyclization with hydrazine. mdpi.comnih.gov Crucially, the desired product was isolated via recrystallization, completely avoiding chromatographic purification. mdpi.comnih.gov A similar strategy could be envisioned for a 7-bromo-1H-indazole, which can serve as a versatile precursor.

Once a 7-halo-1H-indazole is obtained on a large scale, it can be converted to this compound. This could be achieved through several methods:

Formylation followed by Reduction: A Palladium-catalyzed formylation could introduce a C-7 aldehyde group, which is then reduced to the hydroxymethyl group using a reducing agent like sodium borohydride.

Metal-Halogen Exchange and Reaction with Formaldehyde: A lithium-halogen exchange followed by quenching with formaldehyde would directly yield the desired alcohol.

Flow Chemistry: Modern manufacturing technologies like flow chemistry offer significant advantages for scalability, including enhanced safety, improved reproducibility, and efficient heat transfer. acs.org A general, one-step synthesis of substituted indazoles has been developed using a flow reactor, involving the condensation of a 2-fluorobenzaldehyde with hydrazine at elevated temperatures. acs.org Applying this principle, a continuous flow process could potentially be designed for the synthesis of a 7-substituted indazole precursor, which could then be converted to this compound in a subsequent step, possibly also in a flow system. This approach could enable rapid and safe production of significant quantities of the target compound. acs.org

| Feature | Batch Synthesis | Flow Synthesis | Scalability Implications for this compound |

| Methodology | Reactions performed in discrete batches in large vessels. | Continuous stream of reactants passed through a reactor. acs.org | Flow synthesis offers better control over reaction parameters, leading to higher consistency and yield on a large scale. |

| Safety | Exothermic reactions can be difficult to control in large volumes. | Superior heat exchange and small reaction volumes minimize risks. acs.org | The synthesis of indazoles can be exothermic; a flow process would be inherently safer for large-scale production. |

| Purification | Often relies on batch recrystallization or chromatography. mdpi.comnih.gov | Can be integrated with in-line purification methods. | A scalable protocol must minimize or eliminate chromatography. Recrystallization is a viable batch method, while flow could integrate other continuous purification techniques. |

| Efficiency | Can involve long reaction times and manual transfers between steps. | Reduced reaction times and potential for automation. acs.org | A continuous flow process could significantly shorten the production timeline for key intermediates. |

Chemical Reactivity and Transformation Pathways of 1h Indazol 7 Yl Methanol

Reactions Involving the Hydroxymethyl Functional Group at the 7-Position

The primary alcohol moiety at the 7-position is a versatile handle for numerous organic transformations, including oxidation, substitution, and conjugation reactions.

The hydroxymethyl group of (1H-Indazol-7-YL)methanol can be readily oxidized to form the corresponding aldehyde, 1H-indazole-7-carbaldehyde, and subsequently the carboxylic acid, 1H-indazole-7-carboxylic acid. These transformations are fundamental in organic synthesis, as both aldehydes and carboxylic acids serve as key intermediates for further functionalization.

The selective oxidation to the aldehyde can be achieved using a variety of mild oxidizing agents to prevent overoxidation to the carboxylic acid. Common reagents for this purpose include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP).

Further oxidation of either the starting alcohol or the intermediate aldehyde yields 1H-indazole-7-carboxylic acid. This can be accomplished using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or sodium hypochlorite (B82951) (NaClO). Indazole-3-carboxaldehydes and their corresponding carboxylic acids are recognized as valuable intermediates for creating polyfunctionalized indazole derivatives, underscoring the synthetic utility of these oxidation products. nih.govsioc-journal.cn

The hydroxyl group of the C-7 hydroxymethyl moiety is a good leaving group upon protonation, facilitating nucleophilic substitution reactions. This pathway is crucial for introducing a variety of other functional groups at this position. A common transformation is the conversion of the alcohol to a halomethyl derivative, such as 7-(chloromethyl)-1H-indazole or 7-(bromomethyl)-1H-indazole. This is typically achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. The resulting halomethyl-indazoles are highly reactive intermediates, susceptible to displacement by a wide range of nucleophiles, thus serving as versatile precursors for more complex molecules.

The hydroxyl group readily undergoes esterification and etherification reactions. Esterification can be carried out by reacting this compound with carboxylic acids under acidic conditions (Fischer esterification) or, more commonly, with more reactive acyl halides or anhydrides in the presence of a base. This reaction produces a diverse range of indazole-7-yl-methyl esters.

Etherification involves the formation of an ether linkage (-O-). Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which then acts as a nucleophile. Subsequent reaction with an alkyl halide (Williamson ether synthesis) yields the corresponding ether derivative, (7-(alkoxymethyl)-1H-indazole).

While specific examples involving this compound are not prominent in the reviewed literature, the hydroxymethyl group represents a suitable site for glycosylation. This process involves attaching a carbohydrate moiety to the molecule through an O-glycosidic bond. Such reactions are typically performed using activated sugar donors (e.g., glycosyl halides or trichloroacetimidates) under the promotion of a Lewis acid. Glycosylation is a significant derivatization strategy in medicinal chemistry to enhance the solubility, bioavailability, and target-specificity of pharmacologically active scaffolds.

Reactions of the Indazole Ring System in this compound

The indazole ring contains two nitrogen atoms, N-1 and N-2, which are both potential sites for electrophilic attack. The relative reactivity of these two positions is influenced by steric and electronic factors, including the nature of substituents on the indazole ring. beilstein-journals.orgnih.gov The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-indazole form. nih.govnih.govnih.gov

Direct alkylation of the N-H group in the indazole ring typically results in a mixture of N-1 and N-2 substituted isomers, and achieving regioselectivity is a common challenge in indazole chemistry. nih.gov The ratio of these products is highly dependent on the reaction conditions, the alkylating agent, and the electronic properties of substituents on the indazole core. beilstein-journals.org

Research has shown that substituents at the C-7 position have a profound impact on the regioselectivity of N-alkylation. Specifically, the presence of electron-withdrawing groups at C-7 directs the substitution preferentially to the N-2 position. beilstein-journals.orgnih.gov This effect is attributed to the alteration of the electron density distribution within the heterocyclic ring system. While the hydroxymethyl group (-CH₂OH) is not as strongly electron-withdrawing as a nitro (-NO₂) or carboxymethyl (-CO₂Me) group, its electronic influence is a key consideration in predicting the outcome of N-alkylation reactions.

| C-7 Substituent | Reaction Conditions | Major Product | Selectivity (N-2) | Reference |

|---|---|---|---|---|

| -NO₂ | NaH in THF | N-2 alkylated | ≥ 96% | beilstein-journals.orgnih.gov |

| -CO₂Me | NaH in THF | N-2 alkylated | ≥ 96% | beilstein-journals.orgnih.gov |

In contrast to alkylation, N-acylation of indazoles generally shows a preference for the N-1 position. This selectivity is often attributed to the thermodynamic stability of the resulting N-1 acylindazole isomer. It has been suggested that even if initial acylation occurs at N-2, an isomerization to the more stable N-1 product can take place. nih.gov An electrochemical method has also been reported for the selective N-1 acylation of indazoles. organic-chemistry.org

Cycloaddition Reactions Involving the Indazole System

The indazole ring system can participate in cycloaddition reactions, providing a powerful tool for the synthesis of more complex heterocyclic structures. nih.gov A notable example is the [3+2] dipolar cycloaddition reaction.

One such reaction involves the use of arynes and sydnones to produce 2H-indazoles. nih.govacs.org This process is efficient and proceeds under mild conditions, offering a selective route to the less common 2H-indazole isomers. The reaction involves the 1,3-dipolar cycloaddition of the sydnone (B8496669) to the aryne, followed by the extrusion of carbon dioxide to afford the 2H-indazole skeleton. nih.gov

Another approach to constructing the indazole ring via cycloaddition involves the reaction of diazo compounds with o-(trimethylsilyl)aryl triflates, which provides a direct route to a variety of substituted 1H-indazoles. chemicalbook.comorganic-chemistry.org This method highlights the versatility of cycloaddition strategies in synthesizing the core indazole structure, which can then be further functionalized.

| Reaction Type | Reactants | Product | Reference |

| [3+2] Dipolar Cycloaddition | Arynes and Sydnones | 2H-Indazoles | nih.govacs.org |

| [3+2] Cycloaddition | Diazo compounds and o-(trimethylsilyl)aryl triflates | 1H-Indazoles | chemicalbook.comorganic-chemistry.org |

This table provides examples of cycloaddition reactions used in the synthesis of indazole derivatives.

Formation of Poly(indazolyl)methane Derivatives from this compound Analogues

The synthesis of poly(indazolyl)methane derivatives, particularly bis(1H-indazol-1-yl)methane, has been explored, although their study has been somewhat limited by synthetic accessibility. nih.govmdpi.com These compounds are structurally analogous to the well-studied poly(pyrazolyl)methanes and are of interest for their potential as chelating ligands. nih.gov

Historically, the synthesis of bis(1H-indazol-1-yl)methane was reported as a side product in the reaction of 1H-indazole with formalin and hydrochloric acid, which also produced 1-hydroxymethylindazole. nih.gov More direct synthetic routes have since been developed. One high-yielding, one-pot synthesis utilizes a 3d-metal catalyzed reaction of 1H-indazole with dimethylsulfoxide serving as the methylene (B1212753) source to exclusively form bis(1H-indazol-1-yl)methane. nih.govmdpi.com

The reaction of 1H-indazole with methylene chloride under phase transfer conditions has been reported to yield a mixture of bis(1H-indazol-1-yl)methane, (1H-indazol-1-yl)(2H-indazol-2-yl)methane, and bis(2H-indazol-2-yl)methane. nih.gov This again underscores the competitive nature of N1 and N2 substitution in the indazole system.

Computational and Theoretical Investigations of 1h Indazol 7 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations have been applied to the indazole family to explore their electronic environments and molecular properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of indazole derivatives. Theoretical calculations have been particularly insightful in studies of the reaction between NH-indazoles and formaldehyde (B43269), which leads to the formation of (1H-indazol-1-yl)methanol derivatives. nih.govresearchgate.net

In a key study, calculations at the Becke three-parameter (exchange) Lee–Yang–Parr (B3LYP) level with the 6-311++G(d,p) basis set provided a solid theoretical foundation for experimental observations, including nuclear magnetic resonance (NMR) data. nih.govresearchgate.net Specifically, Gauge-Invariant Atomic Orbital (GIAO) calculations were used to predict NMR chemical shifts, which aligned with experimental spectra and helped confirm the structure of the reaction products. nih.govacs.org

DFT calculations have also been used to determine the relative stability of isomers. For the product of the reaction between indazole and formaldehyde, the 1-substituted isomer, (1H-indazol-1-yl)methanol, was calculated to be 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. nih.govacs.org This thermodynamic preference explains the regioselectivity observed in the reaction. Furthermore, DFT is employed to analyze frontier molecular orbitals (HOMO and LUMO) to understand the chemical reactivity of indazole systems. rsc.orgcore.ac.uk

Table 1: Computational Methods Applied to Indazole Systems

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Calculation of NMR chemical shifts (GIAO), Isomer stability | nih.gov |

| DFT (B3LYP) | 6-31G* | Tautomer energy differences | researchgate.net |

| Ab Initio (MP2) | 6-31G** | Tautomer stability | nih.gov |

| Ab Initio (MP2) | cc-pVTZ | Tautomer stability | researchgate.net |

Ab Initio Calculations for Molecular Properties

Ab initio methods, which are based on first principles without empirical parameters, have been instrumental in determining the fundamental properties of the indazole ring system. Møller–Plesset perturbation theory (MP2) is a widely used ab initio method for incorporating electron correlation.

Calculations at the MP2/6-31G** level have been performed to assess the tautomeric stability of the parent indazole molecule. nih.govresearchgate.net These studies consistently show that the 1H-tautomer is energetically favored over the 2H-tautomer. nih.govresearchgate.net More advanced calculations, such as those at the MP2/cc-pVTZ level, have further refined the energy difference between these tautomers. researchgate.net While extensive ab initio studies specifically on (1H-Indazol-7-YL)methanol are not widely documented, these calculations on the parent scaffold provide a critical baseline for understanding the inherent properties of its derivatives. rsc.org

Conformational Analysis and Tautomeric Equilibria

The indazole ring exhibits annular tautomerism, existing primarily as 1H- and 2H-tautomers. The position of this equilibrium is fundamental to the molecule's reactivity and biological function and can be influenced by substitution patterns. nih.govbeilstein-journals.org

Energy Differences between 1H- and 2H-Indazole Tautomers

Computational studies have consistently demonstrated that the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov This preference is attributed to the greater aromaticity of the 1H-indazole's benzenoid structure compared to the quinonoid structure of the 2H form. researchgate.net

Various levels of theory have been used to quantify this energy difference. For the unsubstituted indazole, the 1H-tautomer is favored by approximately 14-16 kJ·mol⁻¹. nih.gov This substantial energy gap confirms that 1H-indazole is the predominant form in most conditions. researchgate.netnih.gov

Table 2: Calculated Energy Difference (ΔE) Between 1H- and 2H-Indazole Tautomers

| Method/Basis Set | ΔE (kJ·mol⁻¹) (1H more stable) | Phase | Reference |

|---|---|---|---|

| MP2/6-31G** | 15 | Gas | nih.gov |

| Other ab initio | 14.5 | Gas | nih.gov |

| Other ab initio | 15.9 | Water | nih.gov |

| MP2/cc-pVTZ | 13.6 | Gas | researchgate.net |

Influence of Substituents on Tautomeric Preferences

Substituents on the indazole ring can modulate the tautomeric equilibrium. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a key role. While computational studies have found that substituents like 3-NO₂ can decrease the energy difference between tautomers, the 1H-form generally remains more stable. researchgate.net

In the context of forming (1H-indazol-yl)methanol derivatives, the nature of the substituent dramatically affects reactivity. For instance, indazole and its 4-, 5-, and 6-nitro derivatives react with formaldehyde to yield the corresponding methanol (B129727) adducts. nih.govacs.org However, 7-nitro-1H-indazole does not undergo this reaction. nih.govacs.org This suggests that the strong electron-withdrawing effect of the nitro group at the C7 position significantly alters the electronic structure and nucleophilicity of the pyrazole (B372694) ring nitrogens, thereby inhibiting the reaction. nih.gov This highlights how a substituent's position and electronic character can govern the chemical behavior and synthetic accessibility of derivatives like this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out reaction pathways and understanding reaction mechanisms. For the formation of (1H-indazol-yl)methanol derivatives from the reaction of indazole with formaldehyde in acidic aqueous solutions, DFT calculations have provided significant mechanistic insights. nih.govresearchgate.net

The theoretical results concern the thermodynamic aspects of the reaction, establishing the relative energies of reactants, intermediates, and products. nih.gov In acidic conditions, formaldehyde is protonated, increasing its electrophilicity. The mechanism involves the nucleophilic attack of one of the nitrogen atoms of the neutral indazole tautomer on the protonated formaldehyde. nih.govacs.org A direct reaction between the protonated indazolium cation and formaldehyde is considered unlikely, as the indazolium cation would be a poor nucleophile. nih.gov

Calculations confirm that the formation of the N1-substituted product, (1H-indazol-1-yl)methanol, is thermodynamically favored over the N2-substituted product by 20 kJ·mol⁻¹. nih.govacs.org This computational finding is consistent with the experimental observation that 1-substituted indazoles are the major products. nih.gov The study of this reaction showcases how computational modeling can be used to dissect complex reaction pathways and rationalize product distributions. nih.govacs.org

Molecular Dynamics Simulations to Understand Interactions and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For this compound and related indazole derivatives, MD simulations provide critical insights into their behavior at the atomic level, revealing how they interact with biological targets such as proteins and enzymes. These simulations can elucidate the stability of ligand-protein complexes, the dynamics of binding events, and the specific atomic interactions that govern molecular recognition.

MD simulations begin with a set of initial coordinates for all atoms in the system, often derived from molecular docking studies or experimental structures. The system is then solvated in a simulated physiological environment, typically a box of water molecules with appropriate ions. nih.gov The forces between atoms are calculated using a force field, such as GROMOS96, and Newton's equations of motion are solved iteratively to simulate the trajectory of the atoms over a specific period, often nanoseconds to microseconds. nih.gov

Key analyses performed on MD simulation trajectories for indazole derivatives include:

Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insights into the structural stability of the protein-ligand complex throughout the simulation. A stable RMSD value suggests that the complex has reached equilibrium. mdpi.com

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify their flexibility and movement during the simulation. This helps pinpoint which parts of the protein are most affected by the binding of the indazole ligand.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the indazole derivative and the protein's active site residues over time. The persistence of specific hydrogen bonds is a strong indicator of their importance in stabilizing the binding interaction. nih.gov For instance, simulations of the indazole derivative Bindarit with its target receptor showed a continuous formation of 3-4 hydrogen bonds, indicating high stability. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics with Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are employed to estimate the binding free energy of the ligand to its target. mdpi.comnih.gov These calculations decompose the total binding energy into contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy, offering a detailed thermodynamic profile of the binding event. mdpi.comresearchgate.net

In studies of indazole derivatives as Hypoxia-inducible factor (HIF-1α) inhibitors, MD simulations confirmed that the most potent compounds remained stable within the active site of the protein. nih.gov Similarly, simulations of N-(6-Indazolyl) benzenesulfonamide (B165840) derivatives as potential anticancer agents were used to rigorously assess the stability of the ligand-protein complexes, confirming robust binding within the target protein's active site. worldscientific.com These examples highlight how MD simulations serve as a crucial step to validate docking results and to provide a dynamic understanding of the molecular interactions that are essential for the rational design of new drugs based on the this compound scaffold.

In Silico Drug Design and Molecular Docking Studies of Indazole Scaffolds

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. nih.govresearchgate.net Consequently, in silico drug design and molecular docking studies are extensively used to explore the therapeutic potential of indazole derivatives, including those related to this compound. These computational techniques allow for the rapid screening of virtual libraries of compounds and provide predictions about their binding modes and affinities, thereby guiding the synthesis of new and more potent drug candidates. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). The primary goal is to identify the binding conformation with the lowest energy score, which represents the most stable complex.

The general workflow for docking studies involving indazole scaffolds includes:

Target Selection and Preparation: A protein target relevant to a specific disease is chosen. The three-dimensional structure of the protein is obtained from a repository like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structures of the indazole derivatives are generated and optimized for energy.

Docking Simulation: Software like AutoDock is used to place the ligand into the active site of the protein and score the different binding poses based on their calculated binding energy (often in kcal/mol). researchgate.net

Analysis of Results: The binding poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the indazole ligand and the amino acid residues of the protein.

Indazole scaffolds have been successfully investigated as inhibitors for a variety of protein targets, particularly protein kinases, which are crucial in cancer signaling pathways. nih.govrsc.org For example, indazole derivatives have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora kinases, and Hypoxia-inducible factor (HIF-1α). nih.govnih.govbiotech-asia.org

The following interactive table summarizes results from various molecular docking studies on different indazole derivatives, illustrating their potential as inhibitors for cancer-related targets.

| Indazole Derivative Class | Target Protein (PDB ID) | Best Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| N-alkylated indazole-3-carboxamides | Renal Cancer Protein (6FEW) | -11.77 | ASP784, LYS655, MET699, GLU672 | researchgate.netresearchgate.net |

| Substituted Indazoles | VEGFR-2 (4AGD) | -6.99 | Glu828, Ile856, Lys826, Arg833 | biotech-asia.org |

| Substituted Indazoles | VEGFR-2 (4AG8) | -7.39 | N/A | biotech-asia.org |

| Indazole-based hybrids | Aurora A Kinase | N/A | Arg220, Thr217 | nih.govresearchgate.net |

| Indazole-based hybrids | Aurora B Kinase | N/A | Glu177 | nih.govresearchgate.net |

| Indazol-Pyrimidine Hybrids | c-KIT Receptor | N/A | N/A | mdpi.com |

These studies demonstrate a common theme: the indazole core acts as a versatile anchor that can be chemically modified with various substituents to achieve high affinity and selectivity for a specific protein target. nih.gov Computational modeling helps rationalize the structure-activity relationships, for instance, by explaining how different substituents on the indazole ring can target specific amino acid residues in the kinase binding pocket to confer isoform selectivity. nih.govresearchgate.net By leveraging in silico approaches, researchers can efficiently design novel derivatives of this compound with optimized pharmacological profiles for various therapeutic applications.

Future Research Directions and Emerging Paradigms in 1h Indazol 7 Yl Methanol Research

Exploration of New Synthetic Pathways and Green Chemistry Innovations

Future synthetic research will likely focus on developing more efficient, sustainable, and cost-effective methods for producing (1H-Indazol-7-YL)methanol and its derivatives. A significant trend is the move towards "green chemistry," which emphasizes the reduction of hazardous substances and environmental impact. benthamdirect.comsamipubco.com Key areas of innovation include:

Catalyst-Based Approaches : Research is ongoing into novel acid-base and transition-metal catalysts to improve the efficiency and selectivity of indazole synthesis. benthamdirect.combohrium.com The use of nanoparticle catalysts, such as copper oxide, offers advantages like lower catalyst loading, high atom economy, and catalyst recyclability. nih.gov

Metal-Free Synthesis : Developing protocols that avoid the use of heavy metals is a key goal. nih.gov Methods utilizing reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) provide a greener alternative for creating the indazole core under mild conditions. nih.gov

Advanced Technologies : The integration of modern techniques such as microwave-assisted synthesis, flow chemistry, and photochemistry is expected to accelerate the discovery of new indazole derivatives. nih.gov These methods can reduce reaction times, improve yields, and align with the principles of green chemistry. nih.gov

Development of this compound as a Chemical Probe

While not extensively documented as a chemical probe, the structure of this compound provides a foundational template for designing such tools. Chemical probes are essential for studying biological targets and pathways. Future work could involve modifying the this compound scaffold by introducing reporter tags (e.g., fluorescent dyes or biotin) or photoreactive groups. These modifications would enable researchers to visualize the distribution of the molecule in cells, identify its binding partners, and elucidate its mechanism of action, thereby advancing our understanding of the biological systems it interacts with.

Rational Design of Next-Generation Indazole-Based Therapeutics

The indazole scaffold is present in numerous FDA-approved drugs, particularly kinase inhibitors used in oncology. nih.govpnrjournal.com Future research will leverage rational, structure-based drug design to create next-generation therapeutics derived from this compound. This involves designing molecules that precisely fit into the active site of a biological target.

Examples of successful rational design with the indazole scaffold include:

Kinase Inhibitors : Indazole derivatives have been designed to inhibit a wide range of kinases, including EGFR, FGFR, and Aurora kinases, which are crucial targets in cancer therapy. nih.gov For instance, structure-guided design has led to potent inhibitors of EGFR kinases with IC50 values in the low nanomolar range. nih.gov

Targeted Cancer Therapies : Researchers have developed indazole-based compounds that show significant antiproliferative activity against various cancer cell lines. researchgate.netmdpi.com One study identified a derivative that induced apoptosis in breast cancer cells and suppressed tumor growth in vivo. researchgate.net

Future efforts will focus on enhancing potency and selectivity to minimize off-target effects and improve therapeutic outcomes. nih.gov

Advanced Computational Approaches for Structure-Based Drug Design

Computational tools are indispensable in modern drug discovery, and their application to indazole-based compounds is a rapidly growing field. nih.gov Advanced computational methods will accelerate the design and optimization of this compound derivatives.

Key computational techniques include:

In Silico Screening : Virtual screening of large compound libraries can identify initial hits against a specific biological target. nih.gov

Molecular Docking : This technique predicts how a molecule binds to a protein, providing insights into the interactions that determine its activity. mdpi.com It is used to refine the structure of lead compounds to improve their binding affinity.

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of a drug-target complex over time, helping to confirm the stability of the interaction. nih.gov

ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate, helping to identify potential issues early in the drug discovery process. mdpi.comnih.gov

These methods reduce the time and cost associated with drug development by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

To explore the vast chemical space around the this compound scaffold, future research will increasingly rely on the integration of combinatorial chemistry and high-throughput screening (HTS).

Combinatorial Chemistry : This approach allows for the rapid synthesis of large libraries of related compounds. By systematically varying the substituents on the indazole ring of this compound, researchers can generate thousands of derivatives for testing.

High-Throughput Screening (HTS) : HTS enables the rapid testing of these large compound libraries against specific biological targets. This synergy allows for the efficient identification of "hit" compounds with desired biological activity, which can then be optimized into lead compounds for drug development.

This combination of techniques is a powerful engine for discovering novel indazole-based drug candidates. nih.gov

Multi-Targeted Drug Discovery Strategies

Complex diseases like cancer often involve multiple biological pathways. nih.gov The multi-target drug discovery approach aims to design a single molecule that can modulate several targets simultaneously, potentially leading to greater efficacy and a lower likelihood of drug resistance. nih.gov

The indazole scaffold is well-suited for this strategy. For example, researchers have developed 3-substituted indazole derivatives that act as multi-target kinase inhibitors, simultaneously targeting FGFR1 and DDR2, two important kinases in lung squamous cell carcinoma. nih.gov Another study focused on developing indazole derivatives with a multitarget profile against enzymes implicated in Alzheimer's disease. Future research will likely expand this strategy, using the this compound core to design novel agents for various complex diseases.

Novel Applications Beyond Medicinal Chemistry

While the primary focus of indazole research has been in medicinal chemistry, future investigations may uncover novel applications in other fields. The unique chemical and photophysical properties of the indazole ring suggest potential uses in:

Agrochemistry : Given their broad biological activity, indazole derivatives could be explored as new pesticides or herbicides. benthamdirect.combohrium.com

Materials Science : The aromatic, heterocyclic structure of indazoles could be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. Their fluorescent properties may also be of interest.

Corrosion Inhibition : Some heterocyclic compounds are effective corrosion inhibitors, and the potential of indazole derivatives in this application warrants further investigation.

Exploring these non-medicinal avenues could open up entirely new areas of research and application for this compound and related compounds.

Data Tables

Table 1: Chemical Compounds Mentioned

| Compound Name | Class/Type |

| This compound | Indazole Derivative |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Reagent |

| Axitinib | Kinase Inhibitor |

| Benzydamine | NSAID |

| Granisetron | 5-HT3 Antagonist |

| Pazopanib | Kinase Inhibitor |

| 5-fluorouracil | Antimetabolite |

Q & A

Q. What are the optimal synthetic routes for (1H-Indazol-7-YL)methanol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves condensation or substitution reactions. For example, refluxing 1H-indazole derivatives with methanol-containing reagents in the presence of glacial acetic acid can yield the target compound. A one-step approach using precursors like 7-bromo-1H-indazole and methanol under Pd-catalyzed conditions may improve efficiency . Multi-step routes, such as oxidation of (1H-indazol-7-yl)boronic acid intermediates followed by reduction, require careful control of reaction time (e.g., 16 hours) and stoichiometry . Purification via cold methanol washing and recrystallization (e.g., ethanol) enhances purity and yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : -NMR in DMSO- resolves aromatic protons (δ 6.35–8.69 ppm) and hydroxyl groups .

- X-ray crystallography : Single-crystal diffraction with SHELXT/SHELXL refines structural parameters (e.g., bond lengths, dihedral angles) and validates hydrogen bonding (e.g., O–H⋯N interactions) .

- Elemental analysis : Confirms stoichiometry (e.g., C, H, N content within ±0.03% of theoretical values) .

Advanced Research Questions

Q. How can SHELXL be utilized to resolve crystallographic data discrepancies in this compound structures?

- Methodological Answer : SHELXL refines high-resolution or twinned data by optimizing parameters like anisotropic displacement and hydrogen bonding geometry. For example:

- Use

TWINandBASFcommands to model twinning in space groups (e.g., ) . - Apply restraints for disordered methanol groups using

SADIorSIMUto reduce -factors below 0.05 . - Validate refinement with and electron density maps (e.g., maps) .

Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Antifungal assays : Test against Candida albicans or Aspergillus strains using microdilution (MIC values <10 µg/mL indicate efficacy) .

- Structure-activity relationship (SAR) : Modify the indazole core with halogen substituents (e.g., Cl, F) or imidazole moieties to enhance binding to fungal cytochrome P450 .

- Computational modeling : Dock derivatives into CYP51 active sites using AutoDock Vina (binding energy < -8 kcal/mol suggests strong inhibition) .

Q. How should researchers address contradictions in crystallographic data when determining the structure of this compound?

- Methodological Answer :

- Data validation : Cross-check for high-resolution (<1.0 Å) datasets to minimize noise .

- Multi-program refinement : Compare SHELXL outputs with PLATON (e.g., ADDSYM for symmetry checks) to resolve space group ambiguities .

- Hydrogen bonding analysis : Confirm O–H⋯N distances (~2.7 Å) and angles (~160°) to validate intermolecular interactions .

Q. What are the key considerations for synthesizing boronic acid derivatives of this compound for cross-coupling reactions?

- Methodological Answer :

- Protection/deprotection : Use pinacol boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to stabilize intermediates during Suzuki-Miyaura coupling .

- Catalytic systems : Optimize Pd(PPh) (2 mol%) and base (e.g., NaCO) in THF/water (3:1) at 80°C for 12 hours .

- Purification : Isolate via column chromatography (silica gel, hexane/EtOAc 4:1) to remove Pd residues .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.